2,5-dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole and furamide derivatives are widely studied in medicinal chemistry and organic synthesis due to their diverse biological activities and potential applications in drug development. The interest in these compounds arises from their structural uniqueness and versatility in chemical reactions, allowing for the creation of a wide array of biologically active molecules.
Synthesis Analysis
Synthesis of thiazole and furamide derivatives often involves cyclization reactions, condensation, and nucleophilic substitution. An example includes the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles starting from furan derivatives, indicating a versatile approach to constructing complex heterocyclic systems (El-Essawy & Rady, 2011).
Molecular Structure Analysis
Crystal structure analysis using X-ray diffraction is a common technique for determining the molecular structure of thiazole and furamide derivatives. For instance, the crystal structure of certain benzamide derivatives was analyzed, revealing stabilization through N-H⋯O and C-H⋯O hydrogen bonds, which are crucial for understanding the molecular geometry and intermolecular interactions (Sharma et al., 2016).
properties
IUPAC Name |
2,5-dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-9-14(11(2)21-10)16(20)19-17-18-15(12(3)22-17)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUHELJWPQROML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.